molecular formula C8H5BrFNO2 B12957873 5-Bromo-4-fluoro-3-methylbenzo[d]oxazol-2(3H)-one

5-Bromo-4-fluoro-3-methylbenzo[d]oxazol-2(3H)-one

Cat. No.: B12957873
M. Wt: 246.03 g/mol
InChI Key: HENBBUFUOWJHNZ-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-3-methylbenzo[d]oxazol-2(3H)-one is a heterocyclic compound that contains both bromine and fluorine atoms. It belongs to the class of benzoxazoles, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-fluoro-3-methylbenzo[d]oxazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-3-fluoroaniline with methyl chloroformate in the presence of a base, followed by cyclization to form the benzoxazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-fluoro-3-methylbenzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazoles, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

5-Bromo-4-fluoro-3-methylbenzo[d]oxazol-2(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoro-3-methylbenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-methylbenzo[d]oxazole
  • 4-Chloro-2-methylbenzo[d]oxazole
  • 4-Iodo-2-methylbenzo[d]oxazole

Uniqueness

5-Bromo-4-fluoro-3-methylbenzo[d]oxazol-2(3H)-one is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual substitution makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H5BrFNO2

Molecular Weight

246.03 g/mol

IUPAC Name

5-bromo-4-fluoro-3-methyl-1,3-benzoxazol-2-one

InChI

InChI=1S/C8H5BrFNO2/c1-11-7-5(13-8(11)12)3-2-4(9)6(7)10/h2-3H,1H3

InChI Key

HENBBUFUOWJHNZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2F)Br)OC1=O

Origin of Product

United States

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